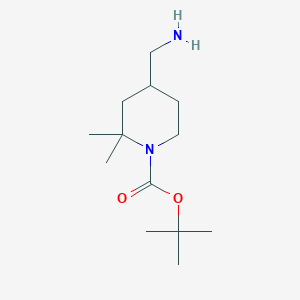
2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid, is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in the oxazole ring. This compound is structurally related to various benzoxazole derivatives that have been synthesized and studied for their potential applications in high-performance liquid chromatography (HPLC) as fluorogenic tagging reagents for carboxylic acids , as well as for their photophysical properties . Additionally, the related 5-amino-1,2,3-triazole-4-carboxylic acid has been noted for its use in the synthesis of peptidomimetics and biologically active compounds .
Synthesis Analysis
The synthesis of related benzoxazole derivatives has been reported, where different functional groups have been introduced to the benzoxadiazole core. For instance, the synthesis of 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles has been achieved, and these compounds have been used as fluorogenic tagging reagents for carboxylic acids in HPLC . Another study reported the synthesis of 4-(aminosulphonyl)-2,1,3-benzoxadiazole derivatives, which also react with carboxylic acids to produce fluorescent adducts . These syntheses typically involve reactions at room temperature with activation agents such as diethyl phosphorocyanidate (DEPC) .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. The introduction of various substituents, such as amino groups and fluorine atoms, can significantly alter the photophysical properties of these compounds. For example, the introduction of tetrafluorophenyl groups has been shown to result in compounds that absorb and emit in the blue to green fluorescence spectrum, with the emission intensity being affected by solvent polarity .
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions, particularly as fluorogenic tagging reagents for carboxylic acids in HPLC. The reaction with carboxylic acids in the presence of activation agents leads to the formation of fluorescent adducts, which can be detected at very low concentrations . The rate of derivatization and the fluorescence intensity are influenced by the structure of the benzoxazole derivative and the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of different substituents affects their fluorescence properties, such as maximum wavelengths of absorption and emission, fluorescence intensity, and the effect of solvent polarity on emission . The detection limits of these compounds when used as fluorogenic tagging reagents are in the femtomolar to picomolar range, indicating their high sensitivity for analytical applications . The introduction of amino groups and the specific arrangement of fluorine atoms can lead to significant Stokes shifts and changes in quantum yield values, which are important for their potential use as fluorescent tags .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
2-Halogenatedphenyl benzoxazole-5-carboxylic acids, including compounds with fluorine substitution like 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid, have been synthesized and evaluated for their potential as anti-inflammatory and cytotoxic agents. They demonstrated significant activity in these areas, showing promise for therapeutic applications in medicine (Thakral et al., 2022).
Photophysical Properties
The solvatochromic properties of benzoxazole derivatives, such as this compound, have been studied for their potential use in biophysical research. These compounds can provide valuable information about the polarity of their microenvironment, making them useful in various scientific and analytical applications (Guzow et al., 2013).
Antibacterial Applications
Benzoxazole derivatives, including those with a fluoro substituent, have been investigated for their antibacterial properties. They have shown promise as antibacterial agents, potentially offering new avenues for treating bacterial infections (Egawa et al., 1984).
Anti-Proliferative Effects on Cancer Cells
Bis-benzoxazole derivatives, a class to which this compound belongs, have demonstrated anti-proliferative effects on human cancer cells. This suggests their potential utility in developing new cancer treatments (Ayaz et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid are various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc . These targets are involved in the pathway of cancer formation and proliferation .
Mode of Action
This compound interacts with its targets, leading to changes in their function . For example, it may inhibit the activity of these enzymes or proteins, disrupting the normal cellular processes they are involved in .
Biochemical Pathways
The compound affects various biochemical pathways related to cancer formation and proliferation . By interacting with its targets, it can disrupt these pathways, potentially inhibiting the growth and spread of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action are related to its interaction with its targets. By inhibiting the activity of key enzymes and proteins, it can disrupt cellular processes and potentially inhibit the growth and spread of cancer cells .
Safety and Hazards
Orientations Futures
There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . This suggests that the research in this field is ongoing and future directions may include the development of new synthetic strategies and the exploration of new applications for these compounds.
Propriétés
IUPAC Name |
2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-4-2-6-5(11-8(10)14-6)1-3(4)7(12)13/h1-2H,(H2,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUBDHBSSHBQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(O2)N)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)
![N~1~-(2-fluorobenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2529313.png)




![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)
![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)
![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)

![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)
![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)
